molecular formula C12H13Cl2NO B7993245 6-(3,4-Dichloro-phenoxy)hexanenitrile

6-(3,4-Dichloro-phenoxy)hexanenitrile

Cat. No.: B7993245
M. Wt: 258.14 g/mol
InChI Key: VOWNQPJZGGYFDD-UHFFFAOYSA-N
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Description

6-(3,4-Dichloro-phenoxy)hexanenitrile is an organic compound with the molecular formula C12H13Cl2NO It is characterized by the presence of a nitrile group (-CN) attached to a hexane chain, which is further connected to a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichloro-phenoxy)hexanenitrile typically involves the reaction of 3,4-dichlorophenol with 6-bromohexanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichloro-phenoxy)hexanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-(3,4-Dichloro-phenoxy)hexanoic acid.

    Reduction: Formation of 6-(3,4-Dichloro-phenoxy)hexylamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

6-(3,4-Dichloro-phenoxy)hexanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichloro-phenoxy)hexanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The nitrile group can also participate in nucleophilic addition reactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,4-Dichloro-phenoxy)hexanenitrile
  • 6-(3,5-Dichloro-phenoxy)hexanenitrile
  • 6-(3,4-Dichloro-phenoxy)butanenitrile

Uniqueness

6-(3,4-Dichloro-phenoxy)hexanenitrile is unique due to the specific positioning of the dichloro groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological interactions

Properties

IUPAC Name

6-(3,4-dichlorophenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-11-6-5-10(9-12(11)14)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWNQPJZGGYFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCCC#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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